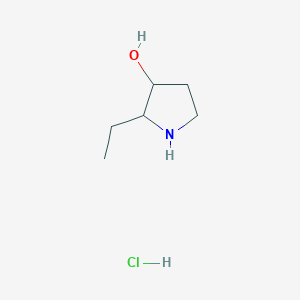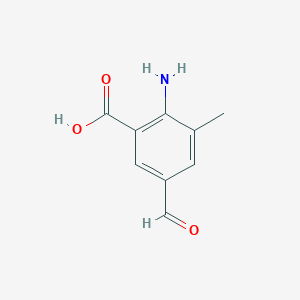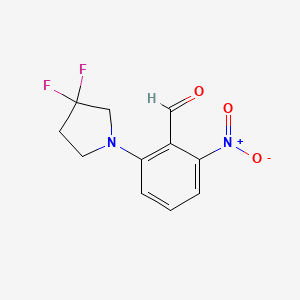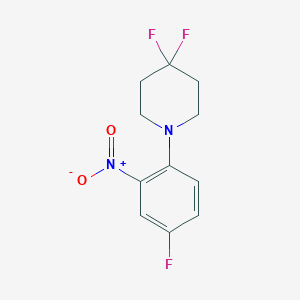
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenylpentafluorosulfur(VI)
Vue d'ensemble
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenylpentafluorosulfur(VI)” is a chemical compound. It is a colorless liquid and is often used in the field of medicine and chemical intermediates .
Synthesis Analysis
The synthesis of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenylpentafluorosulfur(VI)” involves several steps. The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used as a starting material . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenylpentafluorosulfur(VI)” is C12H18BNO2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenylpentafluorosulfur(VI)” can participate in various chemical reactions. For example, it can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Synthesis of Derivatives : Derivatives of this compound have been synthesized for structural studies. The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was prepared using rhodium catalyzed hydroboration and characterized via X-ray diffraction (Coombs et al., 2006).
DFT and Crystallographic Studies : Detailed studies using Density Functional Theory (DFT) and crystallography were conducted on similar compounds, demonstrating consistency between DFT optimized structures and X-ray diffraction results (Huang et al., 2021).
Applications in Material Science
Organometallic Chemistry : Research has focused on synthesizing boron-containing stilbene derivatives with potential applications in new materials for Liquid Crystal Display (LCD) technology and as intermediates for treating neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties : Studies have revealed unique electrochemical properties of sulfur-containing organoboron compounds related to this structure, which are significant for synthesis and materials science (Tanigawa et al., 2016).
Fluorescence and Detection Applications
H2O2 Detection in Living Cells : A 4-substituted pyrene derivative of this compound was synthesized for its sensitivity and selectivity in detecting hydrogen peroxide (H2O2) in living cells, demonstrating its potential in biomedical applications (Nie et al., 2020).
Boronate-Based Fluorescence Probes : This compound was used to develop boronate ester fluorescence probes for detecting hydrogen peroxide, indicating its utility in chemical sensing and diagnostics (Lampard et al., 2018).
Propriétés
IUPAC Name |
pentafluoro-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF5O2S/c1-11(2)12(3,4)20-13(19-11)9-5-7-10(8-6-9)21(14,15,16,17)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSABJOBFIHVJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenylpentafluorosulfur(VI) | |
CAS RN |
1286278-34-9 | |
| Record name | 4,4,5,5-tetramethyl-2-[4-(pentafluorosulfanyl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



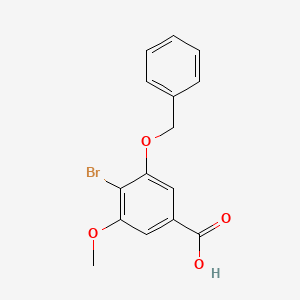



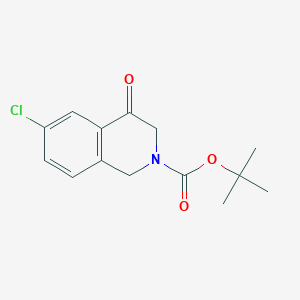

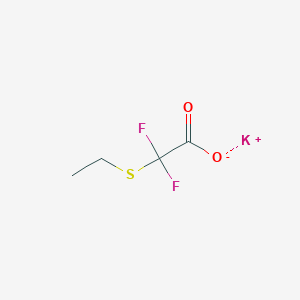
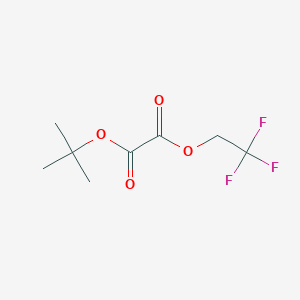
![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)
